molecular formula C14H19N3O4 B2559282 1-[(3,4-dimethoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea CAS No. 1351660-50-8

1-[(3,4-dimethoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea

Cat. No.: B2559282
CAS No.: 1351660-50-8
M. Wt: 293.323
InChI Key: WLNDKPYISKXAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-Dimethoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea moiety linked to a pyrrolidinone ring and a dimethoxyphenyl group, which contributes to its distinctive properties.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it suitable for use in the development of specialty chemicals and materials with specific functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea typically involves the reaction of 3,4-dimethoxybenzylamine with 5-oxopyrrolidine-3-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions often include the use of coupling agents such as carbodiimides to facilitate the formation of the urea bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature and pH control, as well as continuous monitoring of the reaction progress, ensures consistent quality and efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dimethoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amine or alcohol derivatives

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the application. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

1-[(3,4-Dimethoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one and 1-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)](furan-2-yl)methanone share structural similarities but differ in their functional groups and overall properties.

    Uniqueness: The presence of the urea linkage and the specific arrangement of the dimethoxyphenyl and pyrrolidinone moieties confer unique chemical and biological properties to this compound, distinguishing it from other related compounds.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(5-oxopyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-20-11-4-3-9(5-12(11)21-2)7-16-14(19)17-10-6-13(18)15-8-10/h3-5,10H,6-8H2,1-2H3,(H,15,18)(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNDKPYISKXAFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2CC(=O)NC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.